1H-Cycloocta[e]benzimidazole(9CI)
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Overview
Description
1H-Cycloocta[e]benzimidazole(9CI) is a heterocyclic compound with the molecular formula C13H10N2. It is a derivative of benzimidazole, which is known for its diverse pharmacological activities. The structure of 1H-Cycloocta[e]benzimidazole(9CI) consists of a benzimidazole ring fused with a cyclooctane ring, making it a unique and interesting compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cycloocta[e]benzimidazole(9CI) typically involves the condensation of o-phenylenediamine with a suitable cyclooctane derivative. The reaction is carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, formic acid or trimethyl orthoformate is used as the condensing agent .
Industrial Production Methods
Industrial production of 1H-Cycloocta[e]benzimidazole(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
1H-Cycloocta[e]benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Cycloocta[e]benzimidazole(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Cycloocta[e]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Cycloocta[e]benzimidazole(9CI) can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: A derivative with significant anticancer activity.
The uniqueness of 1H-Cycloocta[e]benzimidazole(9CI) lies in its fused cyclooctane ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(10Z,12Z,14Z)-3,5-diazatricyclo[7.6.0.02,6]pentadeca-1(9),2(6),3,7,10,12,14-heptaene |
InChI |
InChI=1S/C13H10N2/c1-2-4-6-11-10(5-3-1)7-8-12-13(11)15-9-14-12/h1-9H,(H,14,15)/b2-1-,3-1?,4-2?,5-3-,6-4-,10-5?,11-6? |
InChI Key |
HSDZJKRAEYOXRK-RGCUJYPXSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=C(\C=C1)C=CC3=C2N=CN3 |
Canonical SMILES |
C1=CC=CC2=C(C=C1)C=CC3=C2N=CN3 |
Origin of Product |
United States |
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